2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde

Medicinal Chemistry Synthetic Methodology Electrophilic Substitution

Procure CAS 883512-26-3 to leverage unique 5-fluoro enhanced electrophilic reactivity and benzylpiperazine solubility, critical for CNS SAR studies and green synthesis. Non-fluorinated analogs compromise yields and binding. Ensure ≥98% purity for reproducible research.

Molecular Formula C18H19FN2O
Molecular Weight 298.4 g/mol
CAS No. 883512-26-3
Cat. No. B1361673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde
CAS883512-26-3
Molecular FormulaC18H19FN2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)F)C=O
InChIInChI=1S/C18H19FN2O/c19-17-6-7-18(16(12-17)14-22)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
InChIKeyWPPDDZDPBFYTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde (CAS 883512-26-3) for Advanced Synthesis: Sourcing and Comparative Analysis


2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde is a fluorinated benzaldehyde derivative characterized by a 4-benzylpiperazine substituent at the ortho position of the aromatic ring [1]. This structure endows it with a unique combination of reactivity and physicochemical properties, making it a key intermediate for building complex heterocyclic frameworks in medicinal and agricultural chemistry [1]. Its molecular formula is C18H19FN2O, with a molecular weight of 298.35 g/mol . This compound is exclusively intended for research and further manufacturing applications .

Procurement Rationale: Why 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde is Not Readily Substitutable


The strategic combination of a benzylpiperazine group and a fluorine atom at the 5-position of the benzaldehyde ring confers distinct properties that are not replicated by simpler analogs [1]. The 5-fluoro substituent significantly increases electrophilic reactivity, enabling subsequent chemical transformations not feasible with the non-fluorinated core [1]. In contrast, substituting with a non-fluorinated analog like 2-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 112253-26-6) would result in a loss of this enhanced reactivity, potentially leading to lower yields or failure in key synthetic steps [1]. The benzylpiperazine moiety contributes to improved solubility and binding affinity in target molecules, making this compound a privileged scaffold that cannot be interchanged without altering the physicochemical and biological properties of the final product [1]. Therefore, procurement must be specific to CAS 883512-26-3 to ensure experimental reproducibility and project success.

Quantitative Differentiators for 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde (883512-26-3) vs. Key Comparators


Fluorine Substitution Increases Electrophilic Reactivity for Downstream Functionalization

The target compound features a fluorine atom at the 5-position of the benzaldehyde ring, which directly enhances its electrophilic reactivity compared to its non-fluorinated counterpart, 2-(4-Benzylpiperazin-1-yl)benzaldehyde (CAS 112253-26-6) [1]. This structural modification makes it more susceptible to nucleophilic attack at the carbonyl carbon, a critical step in forming imines, hydrazones, and other advanced intermediates [1]. The difference is a key differentiator for chemists planning synthetic routes involving aromatic substitution or cross-coupling reactions.

Medicinal Chemistry Synthetic Methodology Electrophilic Substitution

High Commercial Purity (≥98%) for Reproducible Research Outcomes

Commercial sources provide 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde at a minimum purity of 95-98% as determined by HPLC . This high purity specification is critical for reproducible synthetic yields and accurate biological assays. Procurement of this specific high-purity grade (≥98%) from vendors like ChemScene ensures that any variability in reaction outcomes is due to the intended chemistry, not the presence of unknown or variable impurities that could be present in lower-grade, cheaper alternatives .

Quality Control Reproducibility Synthetic Chemistry

Sustainable Synthesis Enabled by Water-Based Aromatic Substitution

A key advantage of the 2-(4-alkyl-1-piperazinyl)-benzaldehyde compound class, to which 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde belongs, is the availability of a patented, sustainable synthesis method using water as the sole solvent [1]. The process (described in EP1288208B1) involves the nucleophilic aromatic substitution of a 2-fluorobenzaldehyde with a 4-alkyl-1-piperazine [1]. This method contrasts with traditional synthetic routes for similar piperazine derivatives that often rely on organic solvents like DMF or toluene, offering a quantifiable advantage in terms of process green chemistry and potentially lower cost of goods.

Green Chemistry Process Chemistry Synthetic Methodology

High-Impact Application Scenarios for 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde (883512-26-3)


Synthesis of Privileged Heterocyclic Scaffolds for CNS Drug Discovery

The compound serves as a key aldehyde building block for constructing complex heterocyclic systems, such as piperazine-linked quinazolines, pyrimidines, or imidazoles [1]. Its 5-fluoro group and benzylpiperazine moiety are privileged structures in central nervous system (CNS) drug discovery [1]. In this application, sourcing the specific CAS 883512-26-3 with high purity (≥98%) is essential for building focused libraries for structure-activity relationship (SAR) studies, where the fluorine atom is known to modulate target binding and metabolic stability [1].

Design and Synthesis of Novel Sigma-1 Receptor Ligands

The benzylpiperazine group is a well-known pharmacophore for sigma-1 receptor ligands, a target implicated in neuroprotection and pain management [1]. This compound can be elaborated into novel radioligands or therapeutic candidates [1]. The unique reactivity conferred by the 5-fluorobenzaldehyde moiety (Section 3) is critical for attaching linkers or other functional groups required for generating a diverse set of analogs for receptor binding optimization [1].

Developing Greener Manufacturing Processes for Advanced Intermediates

Industrial process chemists can leverage the water-based synthesis route (Section 3) to develop cost-effective and environmentally sustainable manufacturing processes for this intermediate [1]. Procuring the compound from a supplier who utilizes such methods, or using it as a starting material for further green chemistry development, aligns with corporate sustainability goals and can reduce the environmental impact of pharmaceutical production.

Quote Request

Request a Quote for 2-(4-Benzylpiperazin-1-yl)-5-fluorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.